3,5-Dichloro-2-pyridone

Synthesis Yield Chlorination Agrochemical Intermediates

3,5-Dichloro-2-pyridone is the preferred intermediate for 2,3,5-trichloropyridine—a key insecticide precursor. The 3,5-dichloro pattern directs nucleophilic substitution to C4, enabling high-yield conversions (>70%). Unlike bromo or monochloro analogs, this substitution optimizes electron-withdrawing effects and tautomeric control for superior regioselectivity. Applications: focused pyridone libraries, halogen-bonded cocrystals, and API solid-form engineering. Supplied as a white to light yellow crystalline powder, ≥98% GC purity, mp 178-182°C. Documented spectral data (NMR, IR, MS) supports QC method development. Choose for cost-effective, reproducible performance.

Molecular Formula C5H3Cl2NO
Molecular Weight 163.99 g/mol
CAS No. 5437-33-2
Cat. No. B189641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-pyridone
CAS5437-33-2
Molecular FormulaC5H3Cl2NO
Molecular Weight163.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)C1Cl)Cl
InChIInChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H
InChIKeyMOAVOOCMRUYTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-pyridone (CAS 5437-33-2): Key Properties and Procurement Essentials


3,5-Dichloro-2-pyridone (CAS 5437-33-2) is a polyhalogenated 2-pyridone derivative with the molecular formula C₅H₃Cl₂NO and a molecular weight of 163.99 g/mol [1]. It exists as a white to light yellow crystalline powder with a melting point range of 178.0–182.0°C . This compound is a versatile building block for pharmaceuticals and agrochemicals due to its dual chlorine substitution at the 3- and 5-positions, which confers distinct reactivity and tautomeric behavior [2][3]. It is a direct precursor to 2,3,5-trichloropyridine, a key intermediate in insecticide synthesis [4][5]. Commercial purity is typically ≥98.0% as determined by GC .

Why 3,5-Dichloro-2-pyridone Cannot Be Replaced by Other Halogenated Pyridines


While 3,5-dichloro-2-pyridone belongs to a class of polyhalogenated pyridines, it cannot be interchanged with close analogs such as 3,5-dibromo-2-pyridone, 5-chloro-2-pyridone, or non-halogenated 2-pyridone due to specific and quantifiable differences in reaction yields, regioselectivity, and physical properties. The 3,5-dichloro substitution pattern imparts a unique balance of electron-withdrawing effects, directing nucleophilic substitution to the C4 position and enabling high-yield conversion to 2,3,5-trichloropyridine [1]. Furthermore, the α-chlorine substituents significantly shift the tautomeric equilibrium toward the hydroxypyridine form, which influences solubility and reactivity [2][3]. Simply substituting a different halogenated pyridine can lead to decreased yields, altered reaction pathways, or failure in downstream synthetic sequences [4].

3,5-Dichloro-2-pyridone (5437-33-2): Quantitative Evidence for Superior Performance vs. Analogs


3,5-Dichloro-2-pyridone vs. 2-Pyridone: Improved Synthesis Yield for 2,3,5-Trichloropyridine

The synthesis of 3,5-dichloro-2-pyridone via chlorination of 2-pyridone is reported with a 63% yield [1]. This yield is notably higher than alternative routes, such as those using 6-hydroxynicotinic acid which can achieve >70% yield [2]. In contrast, direct chlorination of 2-pyridone to produce 5-chloro-2-pyridone or 3-chloro-2-pyridone often results in lower yields due to competing side reactions [3][4]. The improved yield of 3,5-dichloro-2-pyridone is critical for the cost-effective production of 2,3,5-trichloropyridine, a key intermediate for commercial insecticides [5].

Synthesis Yield Chlorination Agrochemical Intermediates

Tautomeric Equilibrium Shift: α-Chlorine Substituents Favor Hydroxypyridine Form

3,5-Dichloro-2-pyridone exists in equilibrium with its hydroxypyridine tautomer. The chlorine atoms at positions 3 and 5 (α and γ to the ring nitrogen) significantly displace this equilibrium toward the hydroxypyridine form, especially in solvents of low dielectric constant [1][2]. In contrast, chlorine atoms at other positions (e.g., β) have a much smaller effect. This shift influences the compound's physical properties, such as solubility and melting point, and its reactivity in nucleophilic substitution reactions [3][4].

Tautomerism Solubility Reactivity

Halogen Bonding Capability: 3,5-Dichloro-2-pyridone as a Halogen Bond Acceptor

3,5-Dichloro-2-pyridone can participate in halogen bonding (XB) through its pyridone oxygen atom, acting as an electron donor to halogen bond donors [1][2]. The pyridone homosynthon is a robust and reliable supramolecular synthon conserved in halogen-bonded cocrystals [3]. This property is not unique to the 3,5-dichloro derivative, but the presence of two electron-withdrawing chlorine atoms enhances the electron deficiency of the ring, potentially strengthening halogen bonding interactions compared to non-halogenated or mono-halogenated pyridones [4][5].

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Physical Property Benchmark: Melting Point and Purity of 3,5-Dichloro-2-pyridone

3,5-Dichloro-2-pyridone is commercially available with a purity of >98.0% (GC) and a melting point range of 178.0–182.0°C . This narrow melting range and high purity are critical for reliable use as a building block. In comparison, closely related compounds like N-methyl-3,5-dichloro-2-pyridone have a similar melting point (180-182°C) , while 3,5-dichloropyridine (lacking the 2-oxo group) has a lower molecular weight (147.99 g/mol) and different applications [1]. The consistency of these physical parameters ensures reproducible behavior in synthetic transformations and purification processes.

Physical Properties Quality Control Purity

3,5-Dichloro-2-pyridone (5437-33-2): Best Application Scenarios Based on Evidence


Synthesis of 2,3,5-Trichloropyridine for Agrochemical Intermediates

3,5-Dichloro-2-pyridone is the preferred intermediate for the production of 2,3,5-trichloropyridine, a crucial building block for pyridine-based insecticides [1]. The high yields (>70%) achieved in the chlorination of 6-hydroxynicotinic acid and the 63% yield from 2-pyridone make it a cost-effective choice [2]. Subsequent conversion to 2,3,5-trichloropyridine is a well-established industrial process [3].

Pharmaceutical Scaffold Derivatization via Nucleophilic Substitution

The electron-withdrawing chlorine atoms at positions 3 and 5 activate the pyridone ring towards nucleophilic aromatic substitution, particularly at the C4 position. This allows for the introduction of diverse amine, alkoxy, and aryl groups, enabling the construction of focused libraries of 3,5-disubstituted-2-pyridones with potential biological activity [4]. The compound's tautomeric behavior can be leveraged to control regioselectivity in these transformations [5].

Crystal Engineering and Supramolecular Cocrystal Design

The robust pyridone homosynthon of 3,5-dichloro-2-pyridone makes it a reliable building block for designing halogen-bonded cocrystals [6]. Its ability to act as a halogen bond acceptor through the carbonyl oxygen allows for the engineering of solid-state materials with tailored properties such as solubility and stability [7]. This is particularly valuable for optimizing the physicochemical properties of active pharmaceutical ingredients (APIs) [8].

Reference Standard for Analytical Method Development

Due to its well-defined physical properties, including a sharp melting point (178.0–182.0°C) and high commercial purity (>98.0% by GC), 3,5-dichloro-2-pyridone serves as an excellent reference standard for calibrating HPLC and GC methods in quality control laboratories . Its spectral data (NMR, IR, MS) are well-documented in authoritative databases like SDBS and NIST, facilitating compound identification and quantification [9].

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